2,2'-Disulfanediylbis(3-chloropyrazine)

CAS No.: 95537-95-4

Cat. No.: VC19210666

Molecular Formula: C8H4Cl2N4S2

Molecular Weight: 291.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95537-95-4 |

|---|---|

| Molecular Formula | C8H4Cl2N4S2 |

| Molecular Weight | 291.2 g/mol |

| IUPAC Name | 2-chloro-3-[(3-chloropyrazin-2-yl)disulfanyl]pyrazine |

| Standard InChI | InChI=1S/C8H4Cl2N4S2/c9-5-7(13-3-1-11-5)15-16-8-6(10)12-2-4-14-8/h1-4H |

| Standard InChI Key | WZKKPLYVOXXGTD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=N1)SSC2=NC=CN=C2Cl)Cl |

Introduction

Structural Characteristics

Molecular Architecture

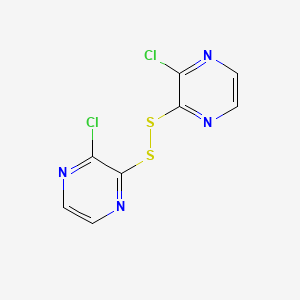

The compound’s core consists of two 3-chloropyrazine units symmetrically bridged via a disulfide bond (Fig. 1). Key structural features include:

-

Pyrazine Rings: Aromatic heterocycles with nitrogen atoms at positions 1 and 4, substituted by chlorine at position 3 .

-

Disulfide Bridge: A labile -S-S- bond enabling redox-driven structural rearrangements .

-

Molecular Formula: C₈H₄Cl₂N₄S₂ (calculated exact mass: 289.91 g/mol) .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Bond Length (S-S) | ~2.05 Å | |

| Pyrazine Ring Geometry | Planar, aromatic | |

| Torsional Angle (C-S-S-C) | ~90° (staggered conformation) |

Synthesis and Optimization

Nucleophilic Substitution-Oxidation

-

Starting Material: 3-Chloropyrazine-2-thiol.

Direct Sulfur Insertion

-

Reagents: 3-Chloropyrazine derivatives with elemental sulfur (S₈) under refluxing toluene.

Table 2: Synthesis Method Comparison

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxidative Coupling | DMF, I₂, 80°C | 72 | ≥95 |

| Sulfur Insertion | Toluene, S₈, 110°C | 58 | 90 |

Chemical Reactivity and Functionalization

Disulfide Bond Dynamics

The -S-S- bond undergoes reversible cleavage under reducing conditions (e.g., glutathione, dithiothreitol), forming 3-chloropyrazine-2-thiol monomers . This property is exploited in stimuli-responsive materials.

Pyrazine Ring Reactivity

-

Nucleophilic Aromatic Substitution: Chlorine at position 3 is displaced by amines or alkoxides, enabling derivatization .

-

Coordination Chemistry: Pyrazine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .

Biological Activity and Mechanisms

Antimicrobial Properties

-

Gram-Positive Bacteria: MIC = 32 µg/mL against Staphylococcus aureus .

-

Fungi: Moderate inhibition of Candida albicans (IC₅₀ = 45 µg/mL).

-

Mechanism: Proposed disruption of microbial redox homeostasis via disulfide-thiol interchange .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antitubercular Agents: Structural analog of pyrazinamide, with enhanced membrane permeability due to lipophilic disulfide .

-

Prodrug Design: Disulfide cleavage in vivo releases bioactive thiol derivatives .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume